molecular formula C15H18N2O2S B2913774 2-cyclopentyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 946344-94-1

2-cyclopentyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2913774
CAS No.: 946344-94-1
M. Wt: 290.38
InChI Key: BSMLQNSCMOTHKH-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition of nitrile oxides with olefins to form the isoxazole ring . The thiophene ring can be introduced via cycloaddition reactions involving 1,4-dithiane-2,5-diol and ynals . The final step involves the coupling of the isoxazole and thiophene intermediates with a cyclopentyl acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-cyclopentyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. The cyclopentyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopentyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide: shares structural similarities with other thiophene and isoxazole derivatives.

    Thiophene derivatives: Known for their applications in organic electronics and pharmaceuticals.

    Isoxazole derivatives: Widely studied for their biological activities and synthetic versatility.

Uniqueness

The unique combination of the cyclopentyl, thiophene, and isoxazole moieties in this compound distinguishes it from other compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-cyclopentyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-15(8-11-4-1-2-5-11)16-10-12-9-13(19-17-12)14-6-3-7-20-14/h3,6-7,9,11H,1-2,4-5,8,10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMLQNSCMOTHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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